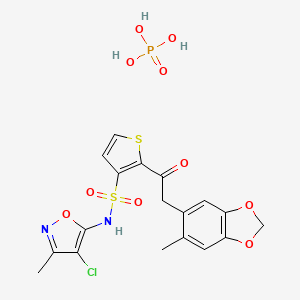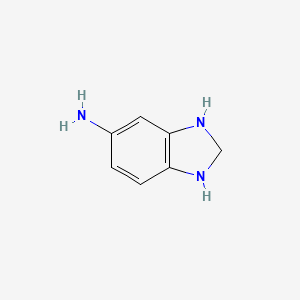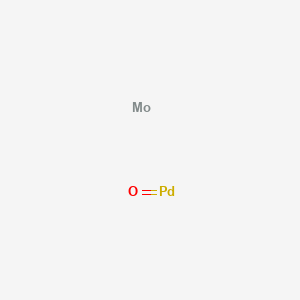![molecular formula C13H8Cl2F3O2P B14259993 {4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride CAS No. 391642-68-5](/img/structure/B14259993.png)
{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride typically involves the reaction of 4-(trifluoromethyl)phenol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:
4-(Trifluoromethyl)phenol+Phosphorus oxychloride→4-[4-(Trifluoromethyl)phenoxy]phenylphosphonic dichloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The phosphonic dichloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphonates.
Hydrolysis: In the presence of water, the phosphonic dichloride group hydrolyzes to form phosphonic acid derivatives.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane, toluene
Catalysts: Lewis acids or bases to facilitate substitution reactions
Major Products Formed
Phosphonates: Formed by substitution of the phosphonic dichloride group
Phosphonic Acids: Formed by hydrolysis of the phosphonic dichloride group
Scientific Research Applications
Chemistry
In chemistry, {4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride is used as a building block for the synthesis of various organophosphorus compounds. It is also employed in the development of new materials with unique properties.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a precursor to bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a valuable compound for drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of {4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride involves its interaction with specific molecular targets. The phosphonic dichloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of functional materials.
Comparison with Similar Compounds
Similar Compounds
- {4-(Trifluoromethyl)phenyl}phosphonic dichloride
- {4-(Trifluoromethyl)phenoxy}phosphonic dichloride
- {4-(Trifluoromethyl)phenyl}phosphonic acid
Uniqueness
{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride is unique due to the presence of both a trifluoromethyl group and a phenoxy group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
391642-68-5 |
|---|---|
Molecular Formula |
C13H8Cl2F3O2P |
Molecular Weight |
355.07 g/mol |
IUPAC Name |
1-(4-dichlorophosphorylphenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8Cl2F3O2P/c14-21(15,19)12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)13(16,17)18/h1-8H |
InChI Key |
JLCOPFBYWIVTFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)P(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(Octa-1,7-dien-3-yl)oxy]octa-1,6-diene](/img/structure/B14259911.png)




![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)








